2,3-Dimethoxy-2,3-dimethylbutane

Catalog No.
S795729
CAS No.
6091-59-4
M.F
C8H18O2
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-2,3-dimethylbutane

CAS Number

6091-59-4

Product Name

2,3-Dimethoxy-2,3-dimethylbutane

IUPAC Name

2,3-dimethoxy-2,3-dimethylbutane

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-7(2,9-5)8(3,4)10-6/h1-6H3

InChI Key

MRSDBHMEFNIHKP-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(C)OC)OC

Canonical SMILES

CC(C)(C(C)(C)OC)OC

2,3-Dimethoxy-2,3-dimethylbutane is an organic compound with the molecular formula C₈H₁₈O₂. It is characterized by two methoxy groups (-OCH₃) and two methyl groups attached to a butane backbone. This compound is a colorless liquid at room temperature and is notable for its unique structural features that influence its chemical behavior and potential applications.

, particularly those typical for ethers and alkanes. Notably, it can participate in hydrolysis reactions to produce alcohols and ketones. For instance, in the presence of water, it can yield methanol and 2-butanone:

C8H18O2+H2O2CH3OH+C6H12O\text{C}_8\text{H}_{18}\text{O}_2+\text{H}_2\text{O}\rightarrow 2\text{CH}_3\text{OH}+\text{C}_6\text{H}_{12}\text{O}

Additionally, due to the presence of methoxy groups, it may also undergo reactions typical of ethers, such as cleavage in acidic conditions or reactions with strong nucleophiles.

The synthesis of 2,3-dimethoxy-2,3-dimethylbutane can be achieved through various methods:

  • Alkylation Reactions: Using alkyl halides in the presence of a base to introduce the methoxy groups.
  • Hydrolysis of Ethers: Starting from a precursor ether that contains the desired functional groups.
  • Catalytic Reactions: Utilizing catalysts to promote the formation of the desired product from simpler alkanes and methanol under controlled conditions.

For instance, a process involving the reaction of 2,3-dimethylbutenes with methanol in an acidic medium can yield 2,3-dimethoxy-2,3-dimethylbutane effectively .

2,3-Dimethoxy-2,3-dimethylbutane has potential applications across various fields:

  • Solvent: Its low polarity makes it suitable for use as a solvent in organic reactions.
  • Intermediate: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its pleasant odor may allow for its use in flavoring and fragrance formulations.

Several compounds share structural features with 2,3-dimethoxy-2,3-dimethylbutane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-DimethylbutaneC₆H₁₄An alkane without methoxy groups; simpler structure
2-Methoxy-2-methylbutaneC₇H₁₈OContains one methoxy group; different reactivity
1,1-Dimethoxy-2-methylpropaneC₇H₁₈O₂Different positioning of functional groups
1-Ethoxy-2-methylpropaneC₈H₁₈OEthyl group instead of methyl; changes properties

The uniqueness of 2,3-dimethoxy-2,3-dimethylbutane lies in its dual methoxy and methyl substitutions on a butane backbone, which influences its reactivity and potential applications compared to other similar compounds.

XLogP3

1.2

UNII

LFF75UDW3X

Other CAS

6091-59-4

Wikipedia

Pinacol dimethyl ether

Dates

Last modified: 08-15-2023

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